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Compound of Interest

Compound Name: Z-LVG

cat. No.: B12392441

Z-LVG-CHNZ2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Mechanism of Action

Z-LVG-CHNB2 is a cell-permeable, irreversible inhibitor of cysteine proteases. This tripeptide
derivative is designed to mimic a substrate-binding region of human cysteine proteases,
allowing it to target and covalently modify the active site of these enzymes. Its inhibitory activity
has been demonstrated against a range of cysteine proteases, including viral proteases
essential for replication and host proteases involved in viral entry.

Notably, Z-LVG-CHNZ2 has been identified as an effective inhibitor of the SARS-CoV-2 3C-like
protease (3CLpro), a critical enzyme in the viral replication cycle.[1] Additionally, it targets host
cell endosomal proteases, such as Cathepsin L and potentially Cathepsin B, which are involved
in the proteolytic cleavage of viral spike proteins, a necessary step for the entry of many
viruses, including coronaviruses.[2][3] There is also evidence to suggest that Z-LVG-CHN2 can
inhibit calpains, a family of calcium-dependent cysteine proteases involved in various cellular
processes.[4]

Quantitative Data Summary

The following tables summarize the key chemical and biological properties of Z-LVG-CHN2.

Table 1: Chemical Properties of Z-LVG-CHN2
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Property Value Reference
CAS Number 119670-30-3 N/A
Molecular Formula C22H31Ns0s5 N/A
Molecular Weight 445.51 g/mol N/A

Purity >98% [5]
Solubility Soluble in DMSO N/A

Store at -20°C. In solvent,
Storage store at -80°C for up to 6 [6]

months.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Z-LVG-CHN2

Selectivity

Virus Cell Line ECso (M) CCso (pM) Reference
Index (SI)
SARS-CoV-2  Vero E6 0.19 >20 >105 [11[7]
VeroE6-
SARS-CoV-2 1.33 >20 >15 [7]
eGFP
SARS-CoV-2 A549-hACE2 0.046 >25 >543 [7]
SARS-CoV-2 HelLa-hACE2  0.006 >50 >8333 [7]
SARS-CoV-1 A549-hACE2 0.050 >25 >500 [7]
HCoV-229E HelLa-hACE2 0.069 >50 >724 [7]

Signaling Pathway Inhibition: Coronavirus Entry

Z-LVG-CHNZ2 inhibits the endosomal entry pathway of coronaviruses by targeting host
Cathepsin L. The following diagram illustrates this mechanism.
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Inhibition of Coronavirus Endosomal Entry by Z-LVG-CHN2
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Caption: Z-LVG-CHNZ2 inhibits coronavirus entry by blocking Cathepsin L-mediated spike

protein cleavage within the endosome.

Experimental Protocols

Time-of-Addition Assay to Determine Mechanism of
Antiviral Activity

This assay is crucial for determining whether an inhibitor acts at the early (entry) or late

(replication) stages of the viral life cycle.

Methodology:

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a multi-well
plate and incubate overnight to form a confluent monolayer.

Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

Time-Course Addition of Inhibitor: Add Z-LVG-CHNZ2 at a predetermined effective
concentration to different wells at various time points post-infection (e.g., -2, 0, 2, 4, 6, 8
hours). Include a "no-drug" control.

Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours for SARS-CoV-
2).

Quantification of Viral Yield: Harvest the supernatant and quantify the viral titer using a
plague assay or quantify intracellular viral RNA via RT-gPCR.

Data Analysis: Plot the percentage of viral inhibition against the time of drug addition.
Inhibition observed only when the drug is added early suggests an entry inhibitor, while
inhibition at later time points indicates a replication inhibitor.
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Time-of-Addition Assay Workflow
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Caption: Workflow for a time-of-addition assay to elucidate the stage of viral inhibition.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This in vitro enzymatic assay directly measures the ability of Z-LVG-CHNZ2 to inhibit the
proteolytic activity of SARS-CoV-2 3CLpro.
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Methodology:

e Reagent Preparation:

[¢]

Recombinant SARS-CoV-2 3CLpro enzyme.

[¢]

A fluorescently quenched peptide substrate containing the 3CLpro cleavage sequence
(e.g., Dabcyl-KTSAVLQISGFRKME-Edans).

[e]

Assay buffer (e.g., Tris-HCI, pH 7.3, with EDTA and DTT).

[e]

Z-LVG-CHN2 serially diluted in DMSO.

o Assay Setup: In a 384-well plate, add the assay buffer, the 3CLpro enzyme, and the serially
diluted Z-LVG-CHNZ2. Include a "no-inhibitor" (DMSO only) control and a "no-enzyme”
control.

e Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30
minutes) to allow the inhibitor to bind to the enzyme.

e Initiation of Reaction: Add the FRET peptide substrate to all wells to start the enzymatic
reaction.

o Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation
at 340 nm, emission at 490 nm) at regular intervals for a set period (e.g., 30-60 minutes) at a
constant temperature.

o Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence
increase) for each concentration of the inhibitor. Normalize the velocities to the "no-inhibitor"
control and plot the percent inhibition against the logarithm of the inhibitor concentration to
determine the ICso value.
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3CLpro FRET-Based Inhibition Assay
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Caption: Workflow for an in vitro FRET-based assay to determine 3CLpro inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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